Product packaging for Desosamine(Cat. No.:CAS No. 5779-39-5)

Desosamine

Cat. No.: B1220255
CAS No.: 5779-39-5
M. Wt: 175.23 g/mol
InChI Key: VTJCSBJRQLZNHE-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desosamine is a 3-(dimethylamino)-3,4,6-trideoxyhexose, a crucial amino sugar found in a class of clinically significant macrolide antibiotics . Its primary research value lies in its essential role in the bactericidal activity of antibiotics such as erythromycin, azithromycin, and clarithromycin . These this compound-containing macrolides are extensively studied for their efficacy against a wide spectrum of bacterial pathogens affecting the human respiratory system, skin, soft tissues, and urethra . The biological mechanism of action for these antibiotics is the inhibition of bacterial protein synthesis by binding to the ribosomal subunits . This compound is a key pharmacophore attached to the macrolide ring; its presence is critical for the antimicrobial properties of the drug, as the efficacy of the antibiotic is markedly reduced in its absence . Research into this compound also encompasses its complex biosynthesis in organisms like Streptomyces venezuelae , a process requiring multiple enzymes to produce dTDP-desosamine from TDP-glucose . Furthermore, due to growing global concerns over antimicrobial resistance, this compound is a subject of interest in combating resistance mechanisms, such as target-site methylation, which can block the drug's function . This makes it a valuable compound for researchers in pharmacology, medicinal chemistry, and microbiology aiming to develop new antimicrobial agents or overcome existing drug resistance. This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B1220255 Desosamine CAS No. 5779-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5779-39-5

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal

InChI

InChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3/t6-,7+,8+/m1/s1

InChI Key

VTJCSBJRQLZNHE-CSMHCCOUSA-N

SMILES

CC(CC(C(C=O)O)N(C)C)O

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O

Canonical SMILES

CC(CC(C(C=O)O)N(C)C)O

Other CAS No.

5779-39-5

Synonyms

D-desosamine
desosamine

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Amino Group Position: this compound and mycaminose share a C3 dimethylamino group, whereas megosamine has a C4 dimethylamino group.
  • Stereochemistry : Megosamine adopts an L-configuration, unlike the D-configuration of this compound .
  • Hydroxylation: Cladinose retains a C3 methoxy group, enhancing hydrophobic interactions, while this compound relies on ionic bonding .

Functional Roles in Antibiotic Activity

  • This compound : Essential for ribosome binding via interactions with A2058 (23S rRNA) and P450-mediated hydroxylation. Mutating Glu94 in PikC reduces catalytic efficiency by >90% .
  • Cladinose: Contributes to hydrophobic interactions with ribosomes but is dispensable; decladinosyl-azithromycin retains partial activity .
  • Mycaminose: Analogous to this compound in tylosin but lacks C4 deoxygenation, altering binding geometry .
  • Megosamine : Confers unique activity to megalomicin but requires L-configuration for proper ribosomal docking .

Resistance Mechanisms

    Preparation Methods

    Four-Step Chromatography-Free Synthesis

    The most efficient chemical route to D-desosamine, reported by Zhang et al., involves four steps starting from methyl vinyl ketone and sodium nitrite. The sequence begins with the formation of (R)-4-nitro-2-butanol through asymmetric nitroaldol reaction, followed by coupling with glyoxal (trimeric form) mediated by cesium carbonate. This key step yields 3-nitro-3,4,6-trideoxy-α-D-glucose in crystalline form, which undergoes subsequent reduction and methylation to produce this compound.

    Key Advantages :

    • Chromatography-free purification : Crystallization eliminates the need for column chromatography, enhancing scalability.

    • High stereocontrol : The nitro-Michael/Henry reaction ensures α-anomeric selectivity (>20:1 dr).

    • Yield : 27.5% overall yield, with 3-nitro intermediate obtained in 65% yield.

    Reaction Optimization and Substrate Scope

    Cesium carbonate’s role as a bifunctional catalyst is critical, activating both the nitroalkane and aldehyde partners. The method has been extended to synthesize analogs like 3-nitro-3,4-dideoxy-α-D-ribo-hexopyranose by varying the aldehyde component.

    Stereoselective Intramolecular Cycloaddition for 5-epi-Desosamine

    Limitations and Adaptability

    This route produces the 5-epimer, necessitating additional steps for this compound synthesis. However, the methodology’s stereoselectivity could inform strategies for installing the C3 dimethylamino group.

    Enzymatic Biosynthesis in Streptomyces venezuelae

    PLP-Dependent Aminotransferase Pathways

    This compound biosynthesis in S. venezuelae involves six enzymes, with DesI and DesV playing pivotal roles. DesI, a pyridoxal phosphate (PLP)-dependent aminotransferase, catalyzes the transamination of dTDP-4-keto-6-deoxyglucose to dTDP-4-amino-4,6-dideoxyglucose. DesV subsequently mediates C3 amination via a ketimine intermediate.

    Structural Insights :

    • DesI active site : Binds PLP through residues Asp164, Gln167, Tyr221, and Asn235.

    • DesV mechanism : Utilizes a quinonoid intermediate for C3 protonation, confirmed by X-ray crystallography (2.05 Å resolution).

    Biocatalytic Advantages

    • Stereochemical precision : Enzymatic control avoids racemization at C3 and C4.

    • Yield : In vitro assays show >80% conversion for DesI-catalyzed reactions.

    Deprotection and Functionalization Strategies

    N- and O-Carbobenzoxy Group Removal

    A critical post-synthetic step involves deprotecting Cbz groups from this compound derivatives. Iwaki et al. demonstrated hydrogenolysis over Pd/C in methanol, achieving 85–90% deprotection efficiency for ketolide analogs.

    N-Methylation Techniques

    Post-deprotection, reductive methylation with formaldehyde and NaBH4 introduces the dimethylamino group, essential for biological activity.

    Comparative Analysis of Preparation Methods

    Method Key Steps Yield Advantages Limitations
    Chemical SynthesisNitro-Michael/Henry reaction27.5%Scalable, chromatography-freeRequires toxic nitro compounds
    EnzymaticPLP-dependent transamination>80%Stereoselective, green chemistryRequires enzyme purification
    CycloadditionN-Sulfinyl Diels-AlderN/AHigh diastereoselectivityProduces epimer, not this compound

    Q & A

    Q. Basic

    • HPLC : Monitors glycosyltransferase activity (e.g., DesVII/DesVIII) by tracking this compound transfer to aglycones at 235 nm or 280 nm .
    • LC-MS : Identifies hydroxylation products (e.g., m/z = 358.19 for carbolide + OH) and validates this compound integrity .
    • X-ray crystallography : Resolves this compound-protein interactions (e.g., PikC-substrate complexes at 1.85 Å resolution) .

    What challenges arise in simulating this compound-ribosome interactions using molecular dynamics (MD)?

    Advanced
    MD simulations face limitations due to large fluctuations in this compound-ribosome hydrogen bonds (e.g., this compound-OH–A2058). Validation relies on RMSD analysis and conservation of interactions from crystal structures. Parameterization of force fields (e.g., AMBER) must account for protonation states of the dimethylamino group, which influence electrostatic interactions .

    How do DesVII/DesVIII glycosyltransferases facilitate this compound transfer to macrolide aglycones?

    Basic
    DesVII (catalytic subunit) and DesVIII (auxiliary protein) form a heterocomplex that transfers this compound from TDP-desosamine to aglycones like tylactone. Activity is assayed via HPLC, monitoring product formation (e.g., 1 + 5 from 3 + 10) at specific wavelengths. Substrate promiscuity allows diversification of macrolide scaffolds .

    What structural insights from DesI and PikC enzymes inform the rational design of sugar-modifying aminotransferases?

    Q. Advanced

    • DesI : X-ray structures reveal a PLP-bound active site with a covalent intermediate at C-4'. Mutagenesis of residues (e.g., Lys-153) disrupts aminotransferase activity, guiding engineering of substrate specificity .
    • PikC : Co-crystal structures show this compound anchored via Asp50, Glu85, and Glu94. D50N mutants enhance catalytic efficiency by favoring substrate relocation to high-affinity binding pockets .

    How does this compound direct unnatural substrates to P450 PikC for hydroxylation?

    Advanced
    this compound’s dimethylamino group forms salt bridges with acidic residues (e.g., Glu94) in PikC, positioning substrates for hydroxylation. Carbocyclic analogs (e.g., carbolides) lacking this compound fail to bind, confirming its role as a "molecular anchor." Regioselectivity is assayed via LC-MS and validated by MS/MS fragmentation patterns .

    What methodological strategies address contradictions in this compound’s role in macrolide anti-inflammatory vs. antimicrobial activity?

    Q. Advanced

    • Structure-activity studies : Modify this compound’s 2'-OH or 3'-NMe2 groups and assess anti-inflammatory (e.g., cytokine inhibition) and antimicrobial (MIC assays) profiles .
    • Crystallography : Compare this compound-ribosome interactions in antibiotic-resistant vs. wild-type strains .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Desosamine
    Reactant of Route 2
    Desosamine

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